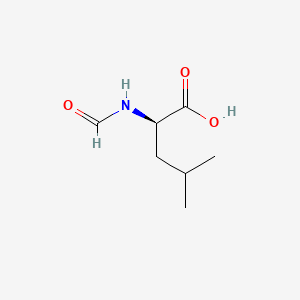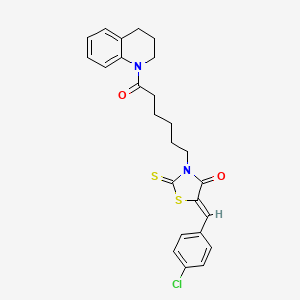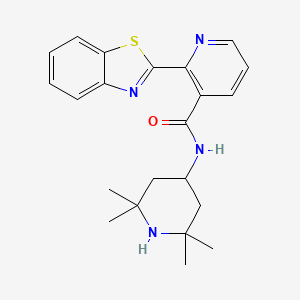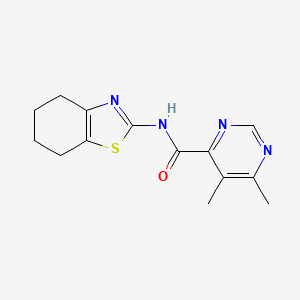![molecular formula C6H9F2N B2395223 6,6-Difluor-2-azaspiro[3.3]heptan CAS No. 1354952-05-8](/img/structure/B2395223.png)
6,6-Difluor-2-azaspiro[3.3]heptan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Difluoro-2-azaspiro[3.3]heptane is a spirocyclic compound characterized by the presence of two fluorine atoms attached to the carbon atoms at the 6,6-positions.
Wissenschaftliche Forschungsanwendungen
6,6-Difluoro-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
Target of Action
The primary target of 6,6-Difluoro-2-azaspiro[3.3]heptane is the metabotropic glutamate receptor subtype 2 . This receptor plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic transmission .
Mode of Action
6,6-Difluoro-2-azaspiro[3.3]heptane acts as a selective negative allosteric modulator of the metabotropic glutamate receptor subtype 2 . This means that it binds to a site on the receptor different from the active site, causing a conformational change that reduces the receptor’s activity .
Biochemical Pathways
The action of 6,6-Difluoro-2-azaspiro[3.3]heptane on the metabotropic glutamate receptor subtype 2 affects various biochemical pathways. These pathways are involved in neuronal excitability and synaptic transmission, which can have downstream effects on cognition, mood, and pain perception .
Result of Action
The molecular and cellular effects of 6,6-Difluoro-2-azaspiro[3.3]heptane’s action include reduced activity of the metabotropic glutamate receptor subtype 2. This can lead to changes in neuronal excitability and synaptic transmission, potentially affecting various neurological and psychiatric processes .
Biochemische Analyse
Biochemical Properties
These compounds are known to interact with metabotropic glutamate receptor subtype 2 , suggesting that 6,6-Difluoro-2-azaspiro[3.3]heptane may indirectly influence these receptors.
Cellular Effects
Given its role in the synthesis of negative allosteric modulators of metabotropic glutamate receptor subtype 2 , it may indirectly influence cellular processes regulated by these receptors.
Molecular Mechanism
It is used in the synthesis of compounds that act as negative allosteric modulators of metabotropic glutamate receptor subtype 2 . These modulators bind to a site on the receptor that is distinct from the active site, causing a conformational change that reduces the receptor’s affinity for its ligand.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 6,6-Difluoro-2-azaspiro[3.3]heptane in laboratory settings. It is known to be a solid at room temperature and has a melting point of 175-177°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-2-azaspiro[3.3]heptane typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a suitable azaspiro compound with a fluorinating agent to introduce the fluorine atoms at the desired positions . The reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure the stability of the intermediate and final products .
Industrial Production Methods
Industrial production of 6,6-Difluoro-2-azaspiro[3.3]heptane may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Difluoro-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms, and substituted analogs of 6,6-Difluoro-2-azaspiro[3.3]heptane .
Vergleich Mit ähnlichen Verbindungen
6,6-Difluoro-2-azaspiro[3.3]heptane can be compared with other similar compounds, such as:
- 6-Fluoro-2-azaspiro[3.3]heptane
- tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate
- 6,6-Difluoro-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester
These compounds share structural similarities but differ in their functional groups and specific applications. The unique presence of two fluorine atoms at the 6,6-positions in 6,6-Difluoro-2-azaspiro[3.3]heptane distinguishes it from its analogs and contributes to its distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
6,6-difluoro-2-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)1-5(2-6)3-9-4-5/h9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTZDPVQCODIFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(F)F)CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole](/img/structure/B2395146.png)
![7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2395147.png)
![3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B2395148.png)


![[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2395152.png)

![3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2395156.png)


![3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2395159.png)

![1-(2,5-dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2395162.png)
